molecular formula C6H3ClF3NO2S B588936 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 959996-58-8

6-(Trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B588936
CAS No.: 959996-58-8
M. Wt: 245.6
InChI Key: NSGLNIQAWVNZFB-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClF3NO2S. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the chlorination of 6-(Trifluoromethyl)pyridine-3-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Trifluoromethyl)pyridine-3-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide derivatives. The trifluoromethyl group on the pyridine ring can influence the electronic properties of the molecule, affecting its reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive and pharmaceutical compounds .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)4-1-2-5(11-3-4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGLNIQAWVNZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670711
Record name 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959996-58-8
Record name 6-(Trifluoromethyl)-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959996-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound was prepared by a method analogous to the method used to prepare Intermediate 39 using 6-(trifluoromethyl)pyridin-3-amine as the starting material. LCMS (R—SO3−)=226.2.
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